N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[®-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide is a complex organic compound that has garnered attention in the field of chemistry due to its unique structural properties and potential applications. This compound features a phosphanyl group, a phenylmethyl group, and a sulfinamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide typically involves multiple steps, starting with the preparation of the phosphanyl and sulfinamide precursors. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation. Common reagents used in the synthesis include tert-butyl lithium, phenyl lithium, and various solvents like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[®-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The phosphanyl group can be reduced to form phosphine derivatives.
Substitution: The phenylmethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are commonly employed.
Major Products
Scientific Research Applications
N-[®-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[®-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphanyl group can coordinate with metal ions, while the sulfinamide group can form hydrogen bonds or ionic interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[®-(2-diphenylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide
- N-[®-(2-dimethylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide
Uniqueness
N-[®-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide is unique due to the presence of the ditert-butylphosphanyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other similar compounds with different phosphanyl substituents.
Properties
Molecular Formula |
C25H38NOPS |
---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C25H38NOPS/c1-23(2,3)28(24(4,5)6)21-18-14-13-17-20(21)22(19-15-11-10-12-16-19)26-29(27)25(7,8)9/h10-18,22,26H,1-9H3/t22-,29?/m1/s1 |
InChI Key |
NOTCXERCVBXXDA-DMDVIOLWSA-N |
Isomeric SMILES |
CC(C)(C)P(C1=CC=CC=C1[C@@H](C2=CC=CC=C2)NS(=O)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC=C2)NS(=O)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.